molecular formula C12H12O2 B8748219 3-(4-Methoxyphenyl)-2-cyclopenten-1-one

3-(4-Methoxyphenyl)-2-cyclopenten-1-one

Cat. No. B8748219
M. Wt: 188.22 g/mol
InChI Key: XNXZLNLINBNGLH-UHFFFAOYSA-N
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Patent
US06069176

Procedure details

To ethyl 2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-oxopentanoate (26.2 g) there was added 1000 ml of 1% aqueous potassium hydroxide solution, and the mixture was refluxed for an hour. Next, potassium hydroxide was added so that the aqueous potassium hydroxide solution reached a concentration of 10% (adding a solution of 146 g of potassium hydroxide in 200 ml of water), and the mixture was further refluxed for 2 hours. After allowing the reaction solution to cool, extraction was performed with ethyl acetate and water washing was then followed by drying with anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to produce crude crystals which were then washed with diethyl ether to give 11.4 g of 3-(4-methoxyphenyl)-2-cyclopenten-1-one (64.4% yield).
Name
ethyl 2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-oxopentanoate
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
146 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10][CH:11]([CH2:17][C:18](=O)C)C(OCC)=O)=[CH:5][CH:4]=1.[OH-:22].[K+]>O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH2:10][CH2:11][C:17](=[O:22])[CH:18]=2)=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-oxopentanoate
Quantity
26.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CC(C(=O)OCC)CC(C)=O)=O
Name
Quantity
1000 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
146 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for an hour
TEMPERATURE
Type
TEMPERATURE
Details
was further refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to produce crude crystals which
WASH
Type
WASH
Details
were then washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.